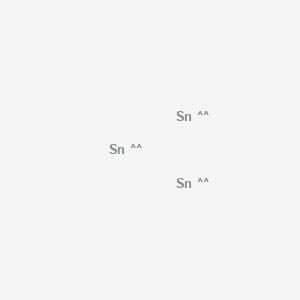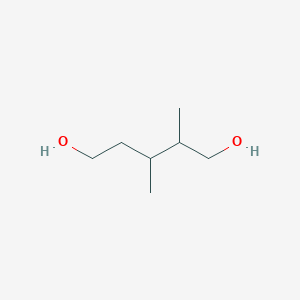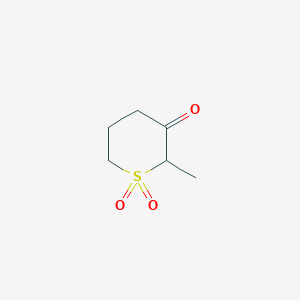![molecular formula C4H9Cl3Sn2 B14420056 Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane CAS No. 79992-67-9](/img/structure/B14420056.png)
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane is an organotin compound characterized by the presence of tin atoms bonded to both chlorine and methyl groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane typically involves the reaction of dichloromethylstannane with dimethyltin dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions include:
Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: A catalyst such as a Lewis acid (e.g., aluminum trichloride) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Tin oxides and chlorinated by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学研究应用
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane involves the interaction of the tin atoms with various molecular targets. The compound can act as a Lewis acid, facilitating reactions by accepting electron pairs from nucleophiles. The pathways involved include:
Coordination with nucleophiles: The tin atoms coordinate with nucleophiles, leading to the formation of new bonds.
Electron transfer: The compound can participate in electron transfer reactions, altering the oxidation state of the tin atoms.
相似化合物的比较
Similar Compounds
Dichloromethylstannane: Similar in structure but lacks the dimethyl groups.
Dimethyltin dichloride: Contains dimethyl groups but lacks the dichloromethyl group.
Tributyltin chloride: Another organotin compound with different alkyl groups.
Uniqueness
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane is unique due to the presence of both dichloromethyl and dimethyl groups bonded to tin atoms. This unique structure imparts distinct reactivity and properties, making it valuable in specific applications where other organotin compounds may not be suitable.
属性
CAS 编号 |
79992-67-9 |
|---|---|
分子式 |
C4H9Cl3Sn2 |
分子量 |
400.9 g/mol |
IUPAC 名称 |
[chloro(dimethyl)stannyl]methyl-(dichloromethyl)tin |
InChI |
InChI=1S/CHCl2.2CH3.CH2.ClH.2Sn/c2-1-3;;;;;;/h1H;2*1H3;1H2;1H;;/q;;;;;;+1/p-1 |
InChI 键 |
MTPBIMNZQUXREA-UHFFFAOYSA-M |
规范 SMILES |
C[Sn](C)(C[Sn]C(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid](/img/structure/B14419975.png)
![S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate](/img/structure/B14419976.png)

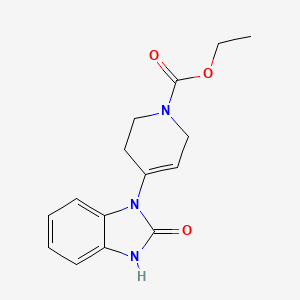
![N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419988.png)


![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide](/img/structure/B14420011.png)
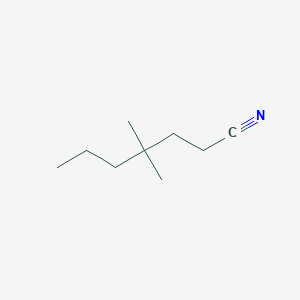
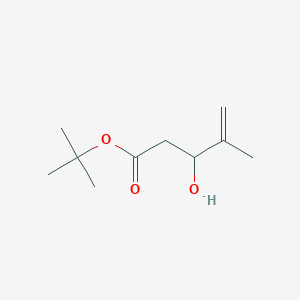
![Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate](/img/structure/B14420030.png)
